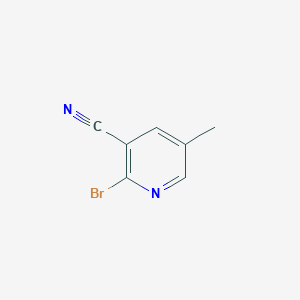

2-Bromo-5-methylnicotinonitrile

Overview

Description

2-Bromo-5-methylnicotinonitrile is a chemical compound with the CAS Number: 65996-18-1. It has a molecular weight of 197.03 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves a continuous process that uses substantially less expensive starting materials . The process telescopes three steps and terminates in a dead-end crystallization .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2/c1-5-2-6 (3-9)7 (8)10-4-5/h2,4H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid substance. It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-5-methylnicotinonitrile has been explored in various synthesis processes. A study by Xu Xue describes the synthesis of 4-Bromo-2-chlorotoluene, which involves a similar bromination process, highlighting the utility of brominated compounds in organic synthesis (Xue Xu, 2006). Another research investigates the continuous synthesis of a nicotinonitrile precursor to nevirapine, where a bromo derivative of a CAPIC intermediate, similar to this compound, is utilized (Longstreet et al., 2013).

Applications in Plant Science

The utility of brominated compounds in plant science is demonstrated in research by Stalker et al., where a specific nitrilase is used to detoxify bromoxynil, a brominated compound, in transgenic plants (Stalker, McBride, & Malyj, 1988).

Biochemical Research

In biochemical research, Schneider and d’Adda di Fagagna (2012) investigate the effects of Bromodeoxyuridine (a brominated nucleotide) on neural stem cells, revealing insights into cellular differentiation and DNA methylation. This study underscores the significance of brominated compounds in advanced biochemical applications (Schneider & d’Adda di Fagagna, 2012).

Organic Chemistry

In the realm of organic chemistry, Yi-min Zhao synthesizes derivatives of 4-methylnicotinonitrile, demonstrating the versatility of nicotinonitriles in synthesizing pyridine-type alkaloids (Zhao Yi-min, 2011). Additionally, Ahmad et al. (2017) describe the synthesis of novel pyridine-based derivatives using a Suzuki cross-coupling reaction, a method that could potentially be applicable to this compound (Ahmad et al., 2017).

Medicinal Chemistry

In medicinal chemistry, Chan and Rosowsky (2005) discuss the synthesis of the lipophilic antifolate piritrexim via a palladium(0)-catalyzed cross-coupling reaction, where a derivative of 4-methylnicotinonitrile is used. This highlights the potential of brominated nicotinonitriles in drug synthesis (Chan & Rosowsky, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a precursor to nevirapine , a non-nucleosidic reverse transcriptase inhibitor used in the treatment of HIV-infected patients . Therefore, it can be inferred that the compound may indirectly affect the action of reverse transcriptase.

Mode of Action

As a precursor to Nevirapine, it is likely involved in the synthesis of this drug, which inhibits the action of reverse transcriptase, an enzyme crucial for the replication of HIV .

Biochemical Pathways

Given its role as a precursor to Nevirapine, it may be involved in the biochemical pathways related to the synthesis of this drug and the subsequent inhibition of reverse transcriptase .

Result of Action

As a precursor to Nevirapine, its primary result of action may be the production of this drug, which inhibits the replication of HIV by blocking the action of reverse transcriptase .

Properties

IUPAC Name |

2-bromo-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXULGZNPTSIVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501452 | |

| Record name | 2-Bromo-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-18-1 | |

| Record name | 2-Bromo-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

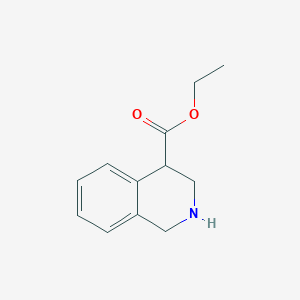

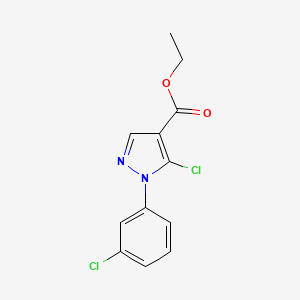

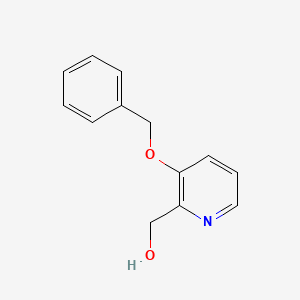

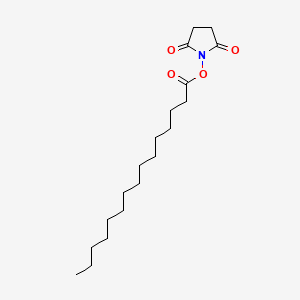

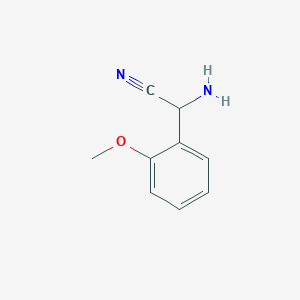

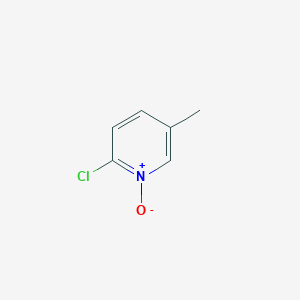

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)

acetic acid](/img/structure/B1601521.png)

![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)